2-[(2-bromophenyl)methyl]pyrrolidine
Description
Significance of the Pyrrolidine (B122466) Scaffold in Organic Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. frontiersin.org This saturated scaffold is of great interest for several reasons:
Three-Dimensionality : The non-planar nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a desirable feature in drug design for achieving specific interactions with biological targets. researchgate.netnih.gov
Stereochemistry : The pyrrolidine ring can contain multiple stereogenic centers, leading to a variety of stereoisomers. The specific spatial arrangement of substituents is often crucial for biological activity, as different isomers can exhibit distinct binding modes to proteins. nih.govnih.gov
Prevalence in Nature : The pyrrolidine motif is a privileged scaffold found in a wide range of natural products, particularly alkaloids, which often exhibit significant biological activities. frontiersin.orgnih.gov
Synthetic Versatility : The pyrrolidine ring serves as a versatile building block in the synthesis of complex molecules. nbinno.com It can be functionalized in various ways to create libraries of compounds for screening in drug discovery programs. frontiersin.orgnbinno.com
The incorporation of pyrrolidine rings can enhance a molecule's pharmacokinetic properties, such as metabolic stability and bioavailability, making it a valuable component in the development of therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. nih.govnbinno.com
Overview of Halogenated Aromatic Systems in Chemical Synthesis and Bioactive Compounds
Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into organic compounds, is a fundamental transformation in organic synthesis. numberanalytics.commt.com Halogenated aromatic systems are particularly important intermediates and are features of many bioactive compounds. numberanalytics.com
The inclusion of a halogen atom on an aromatic ring can profoundly alter a molecule's properties: numberanalytics.commt.com
Reactivity Modification : Halogens can serve as reactive handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.
Physicochemical Properties : Halogenation can modify a compound's lipophilicity, polarity, and metabolic stability, which are critical parameters for drug candidates. researchgate.net
Biological Activity : The presence of a halogen can enhance a molecule's interaction with biological targets, leading to improved efficacy. numberanalytics.com Many approved drugs across various therapeutic areas contain halogen atoms. nih.gov
Brominated aromatic compounds, in particular, are valuable synthetic intermediates due to the reactivity of the carbon-bromine bond. mt.com They are widely used in the pharmaceutical industry for the synthesis of drugs, including antidepressants and antihistamines. numberanalytics.com
Research Trajectory and Significance of 2-[(2-bromophenyl)methyl]pyrrolidine
This compound is a synthetic organic compound that combines the key features of a pyrrolidine ring and a brominated phenyl group. chemicalbook.com This specific arrangement makes it a valuable building block in medicinal chemistry and drug discovery. The bromine atom on the phenyl ring provides a site for further chemical modification, while the chiral pyrrolidine moiety introduces stereochemical complexity. chemicalbook.commyskinrecipes.com
The research interest in this compound stems from its potential as a precursor for more complex molecules with therapeutic applications. It serves as a key intermediate in the synthesis of various biologically active compounds. chemicalbook.com For instance, it has been utilized in the development of enzyme inhibitors, which are crucial for treating diseases like Alzheimer's and cancer. chemicalbook.com Its structure is also foundational for designing novel neuroactive drugs aimed at treating neurological and psychiatric disorders. myskinrecipes.com The compound's utility in asymmetric synthesis is also noteworthy, leveraging its stable chiral center to produce enantiomerically pure pharmaceutical ingredients. myskinrecipes.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BrN |
| Monoisotopic Mass | 239.031 g/mol |
| Predicted XlogP | 3.0 |
Data sourced from PubChem. uni.lu
Stereoisomers of this compound
| Isomer | Potential Application Area |
|---|---|
| (R)-2-(2-bromophenyl)pyrrolidine | Chiral building block for central nervous system agents. myskinrecipes.com |
| (S)-2-(4-bromophenyl)pyrrolidine | Building block for cholesterol absorption inhibitors. |
Note: Positional isomer data is included for comparative context. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-2,4,6,10,13H,3,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQJWMRIFFFWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316139-87-4 | |
| Record name | 2-[(2-bromophenyl)methyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2 Bromophenyl Methyl Pyrrolidine and Analogues
Direct Synthesis Strategies
Direct synthesis strategies focus on constructing the core structure of 2-[(2-bromophenyl)methyl]pyrrolidine and its analogues in a straightforward manner. These methods are fundamental in synthetic organic chemistry and provide the foundation for more complex syntheses.
Reductive Amination and Cyclization Routes
Reductive amination is a highly effective method for synthesizing pyrrolidines. This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to form the final amine product. nih.gov
One prominent strategy involves the intramolecular reductive amination of suitable precursors. For instance, chiral 2-substituted arylpyrrolidines can be synthesized in a one-pot reaction from tert-butyl (4-oxo-4-arylbutyl)carbamate substrates. thieme-connect.com This process, catalyzed by an iridium complex with a chiral ferrocene (B1249389) ligand, involves deprotection followed by a reductive cyclization, achieving yields of up to 98%. thieme-connect.com
Another approach utilizes the reductive amination of diketones. N-aryl-substituted pyrrolidines can be formed through a successive reductive amination of diketones with anilines, facilitated by iridium-catalyzed transfer hydrogenation. nih.gov This method is noted for its good to excellent yields under mild conditions. nih.gov
Biocatalytic methods also offer a powerful route. Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, can be used for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. nih.govacs.org This enzyme-triggered cyclization can produce both enantiomers with high enantiomeric excess (>95%) and analytical yields ranging from 10% to 90%. nih.govacs.org
| Starting Material | Catalyst/Enzyme | Product Type | Yield | Enantiomeric Excess (ee) |
| tert-butyl (4-oxo-4-arylbutyl)carbamate | Iridium/chiral ferrocene ligand | Chiral 2-arylpyrrolidines | Up to 98% | Up to 92% |
| ω-chloroketones | Transaminases (TAs) | Chiral 2-substituted pyrrolidines | 10-90% | >95% |
| Diketones and Anilines | Iridium catalyst | N-aryl-substituted pyrrolidines | Good to Excellent | Not applicable |
[3+2] Cycloaddition Approaches for Pyrrolidine (B122466) Ring Formation
The [3+2] cycloaddition is a powerful reaction for constructing five-membered rings like pyrrolidine. This reaction involves a three-atom component (the 1,3-dipole) reacting with a two-atom component (the dipolarophile). mdpi.com
A common approach involves the use of azomethine ylides as the 1,3-dipole. These can be generated, for example, via the decarboxylation of N-H or N-alkyl glycine-derived oxazolidine-5-ones. mdpi.com The subsequent reaction with an alkene (the dipolarophile) forms the pyrrolidine ring. This method is advantageous due to its high atom economy and minimal byproduct formation. mdpi.com
Titanium-catalyzed formal [3+2] cycloadditions of N-acylaziridines with alkenes also provide a route to pyrrolidines. organic-chemistry.org This redox-neutral reaction proceeds through a redox-relay mechanism, enabling selective carbon-nitrogen bond cleavage and formation. organic-chemistry.org Similarly, a cationic manganese porphyrin catalyst can facilitate a formal [3+2] cycloaddition between aziridines and styrenes. organic-chemistry.org
Furthermore, a formal [3+2] cycloaddition reaction catalyzed by (R)-BINOL•SnCl4 between C(3)-substituted indoles and 2-amidoacrylates has been developed to produce pyrroloindolines, which are structurally related to the target compound class. nih.gov This method allows for the one-step synthesis of these complex molecules with high enantioselectivity. nih.gov
| 1,3-Dipole Source | Dipolarophile | Catalyst | Product |
| Glycine-derived oxazolidine-5-ones | Alkenes | Heat/Various | Substituted Pyrrolidines |
| N-acylaziridines | Alkenes | Titanium catalyst | Substituted Pyrrolidines |
| Aziridines | Styrenes | Manganese porphyrin | Substituted Pyrrolidines |
| C(3)-substituted indoles | 2-amidoacrylates | (R)-BINOL•SnCl4 | Pyrroloindolines |
Organometallic Catalyzed Coupling Reactions
Organometallic catalysts, particularly those based on palladium, are instrumental in forming carbon-carbon bonds necessary for synthesizing complex molecules like this compound.
The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a relevant strategy. york.ac.uk This can be applied to couple a suitable pyrrolidine-containing organozinc reagent with 2-bromobenzyl halide or, conversely, a 2-(halomethyl)pyrrolidine derivative with an organozinc reagent derived from bromobenzene.
A related approach is the palladium-catalyzed cross-coupling of benzylic and aryl halides in the presence of zinc metal. nih.gov This method allows for the synthesis of unsymmetrical diarylmethanes "on water" at room temperature and can be adapted for attaching the 2-bromophenylmethyl group to the pyrrolidine ring. nih.gov
Palladium catalysis is also used in intramolecular reactions to form the pyrrolidine ring itself. For example, the coupling of vinylic halides and olefinic sulfonamides can yield 2-(1-alkenyl)pyrrolidine derivatives. psu.edu This reaction proceeds through vinylpalladium addition to the olefin, followed by rearrangement and intramolecular nucleophilic displacement of the palladium catalyst. psu.edu
Stereoselective Synthesis of Enantiomers and Diastereomers
Achieving stereocontrol is crucial in medicinal chemistry, as different stereoisomers of a molecule can have vastly different biological activities. Stereoselective synthesis aims to produce a specific enantiomer or diastereomer of a chiral molecule.
Asymmetric Synthetic Transformations
Asymmetric synthesis creates chiral molecules from achiral starting materials using a chiral catalyst or reagent. Several methods have been developed for the asymmetric synthesis of 2-substituted pyrrolidines.
Biocatalysis offers a highly enantioselective route. As mentioned previously, transaminases can be used to convert ω-chloroketones into chiral 2-substituted pyrrolidines and piperidines with enantiomeric excesses often exceeding 99.5%. nih.govacs.org This enzymatic approach provides access to both (R) and (S) enantiomers by selecting the appropriate enzyme. nih.gov
Asymmetric reductive amination using transition-metal catalysts is another powerful technique. An iridium complex paired with a chiral ferrocene ligand has been shown to catalyze the intramolecular reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates, yielding chiral 2-arylpyrrolidines with up to 92% ee. thieme-connect.com
Organocatalysis, which uses small organic molecules as catalysts, has also been applied. An asymmetric "clip-cycle" synthesis of disubstituted pyrrolidines has been developed using a chiral phosphoric acid catalyst. whiterose.ac.uk This method involves an intramolecular aza-Michael cyclization onto an activated alkene, achieving high enantioselectivities. whiterose.ac.ukwhiterose.ac.uk
| Method | Catalyst Type | Precursor | Enantioselectivity (ee) |
| Biocatalytic Reductive Amination | Transaminase | ω-chloroketone | Up to >99.5% |
| Asymmetric Reductive Amination | Iridium/Chiral Ferrocene Ligand | 4-oxo-4-arylbutylcarbamate | Up to 92% |
| Asymmetric 'Clip-Cycle' | Chiral Phosphoric Acid | N-protected bis-homoallylic amine | High |
Diastereoselective Processes Employing Chiral Auxiliaries
Diastereoselective synthesis involves the use of a chiral auxiliary, a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of one or more subsequent reactions. sigmaaldrich.com After serving its purpose, the auxiliary is removed. williams.edu
A widely used class of chiral auxiliaries is the Evans oxazolidinones. williams.edu For the synthesis of a 2-substituted pyrrolidine, an N-acyl oxazolidinone can be used. Deprotonation forms a rigid chelated enolate, which then reacts with an electrophile. williams.edu The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. Subsequent removal of the auxiliary yields the enantiomerically enriched product.
Sulfur-based chiral auxiliaries, such as Ellman's N-tert-butanesulfinyl group, are also highly effective. osi.lv This chiral auxiliary can be attached to an imine, and the subsequent reduction of the C=N bond is directed by the bulky sulfinyl group, leading to the formation of a chiral amine with high diastereoselectivity. osi.lv This approach is valuable for creating amines with multiple stereogenic centers. osi.lv Thiazolidin-2-ones, derived from α-amino acids, have also been developed as chiral auxiliaries for diastereoselective aldol (B89426) reactions, which can be a key step in building up the carbon framework of the target molecule. scielo.org.mx
The key advantage of using chiral auxiliaries is the high degree of predictability and the wide applicability to various substrates. The resulting diastereomers can often be separated by standard techniques like chromatography, allowing for the isolation of stereochemically pure compounds. williams.edu
Methods for Diastereomeric and Enantiomeric Separation
The synthesis of this compound results in a chiral center at the C2 position of the pyrrolidine ring, necessitating methods to separate the resulting enantiomers. Standard resolution techniques are employed to isolate the desired (R) or (S) enantiomer. The primary methods include diastereomeric salt crystallization and chiral chromatography.
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic mixture of this compound, which is a base, with an enantiomerically pure chiral acid. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts. Due to their different spatial arrangements, these diastereomeric salts exhibit distinct physical properties, most notably solubility. libretexts.org By carefully selecting the chiral resolving agent and the crystallization solvent, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. Subsequent filtration and treatment of the isolated salt with a base regenerates the enantiomerically pure amine. libretexts.org The process can be repeated with the mother liquor to isolate the other enantiomer. nih.gov
Common Chiral Resolving Agents for Amines:
(+)-Tartaric Acid
(-)-Mandelic Acid
(+)-Camphor-10-sulfonic acid
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers directly. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov The selection of the CSP and the mobile phase composition are critical for achieving baseline resolution. Polysaccharide-based columns are frequently effective for the separation of a wide range of chiral compounds, including cyclic amines. nih.govresearchgate.net
An alternative approach is indirect separation, where the racemic amine is first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. chiralpedia.com
| Technique | Description | Key Reagents/Materials | Principle of Separation |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Reaction with a chiral acid to form diastereomeric salts, followed by fractional crystallization. | Enantiopure chiral acids (e.g., Tartaric acid, Mandelic acid) | Differential solubility of diastereomeric salts. libretexts.org |
| Direct Chiral HPLC | Direct separation of enantiomers on a high-performance liquid chromatography column containing a chiral stationary phase (CSP). | Chiral HPLC Columns (e.g., Chiralpak®, Chiralcel®) | Differential transient diastereomeric interactions with the CSP. nih.gov |
| Indirect Chiral HPLC | Derivatization of enantiomers with a chiral agent to form diastereomers, followed by separation on an achiral HPLC column. | Chiral Derivatizing Agents (CDAs) | Separation of diastereomers based on different physical properties on a standard column. chiralpedia.com |
Precursors and Intermediate Compounds in this compound Synthesis
The synthesis of this compound can be approached through several routes, primarily involving the connection of a pyrrolidine synthon to a 2-bromobenzyl moiety or the construction of the pyrrolidine ring from an acyclic precursor already bearing the bromophenyl group.
A common and efficient strategy relies on the chiral pool, using naturally occurring amino acids like L-proline or D-proline as the source of the chiral pyrrolidine core. mdpi.comresearchgate.net In this approach, the carboxylic acid of N-protected proline is reduced to the corresponding alcohol (prolinol). The hydroxyl group is then converted into a good leaving group (e.g., a tosylate or mesylate), which can be displaced or further modified. The 2-bromobenzyl group is typically introduced via alkylation using 2-bromobenzyl bromide or through reductive amination with 2-bromobenzaldehyde.
Alternatively, asymmetric synthesis from acyclic precursors offers another route. For instance, a biocatalytic approach using transaminases can convert an ω-chloroketone, such as 5-chloro-1-(2-bromophenyl)pentan-2-one, into a chiral ω-chloroamine. nih.gov This intermediate can then undergo spontaneous intramolecular cyclization to yield the desired enantiomerically enriched 2-substituted pyrrolidine. nih.gov
| Precursor/Intermediate | Role in Synthesis | Synthetic Approach |
|---|---|---|
| L-Proline or D-Proline | Chiral source for the pyrrolidine ring. | Chiral Pool Synthesis |
| 2-Bromobenzaldehyde | Source of the 2-bromobenzyl group. | Reductive Amination |
| 2-Bromobenzyl bromide | Source of the 2-bromobenzyl group. | N-Alkylation or C-Alkylation |
| N-Boc-L-prolinol | Intermediate after reduction of N-protected proline. | Chiral Pool Synthesis |
| 5-Chloro-1-(2-bromophenyl)pentan-2-one | Acyclic precursor for the entire framework. | Biocatalytic Asymmetric Synthesis |
Derivatization Strategies for the Pyrrolidine Core
The pyrrolidine core of this compound, specifically its secondary amine nitrogen, is a versatile functional handle for a variety of derivatization reactions. These modifications are typically performed to explore structure-activity relationships in medicinal chemistry or to create ligands for catalysis. Common strategies include N-acylation, N-sulfonylation, and N-alkylation.
N-Acylation: This involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to form a stable amide bond. This is one of the most fundamental derivatization methods for secondary amines.
N-Sulfonylation: The secondary amine can be readily converted into a sulfonamide by reacting it with a sulfonyl chloride (e.g., toluenesulfonyl chloride, methanesulfonyl chloride) and a base like triethylamine (B128534) or pyridine. nih.gov The resulting sulfonamide has significantly different electronic and steric properties compared to the parent amine.
N-Alkylation: Introduction of an alkyl group onto the pyrrolidine nitrogen can be achieved through reaction with an alkyl halide. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method to produce N-alkylated derivatives.
These derivatization reactions allow for the systematic modification of the compound's properties, such as its polarity, basicity, and ability to participate in hydrogen bonding.
| Derivatization Strategy | Reagent Class | Resulting Functional Group | Example Reagent |
|---|---|---|---|
| N-Acylation | Acyl Halides, Anhydrides | Amide | Acetyl Chloride |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Toluenesulfonyl Chloride |
| N-Alkylation | Alkyl Halides | Tertiary Amine | Methyl Iodide |
| Reductive Amination | Aldehydes, Ketones | Tertiary Amine | Acetone |
Applications in Organic Synthesis and Catalysis
Role as a Synthetic Building Block for Complex Molecules
The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast number of natural products and pharmaceutical agents, including alkaloids and antiviral drugs. mdpi.comresearchgate.net As a substituted pyrrolidine, 2-[(2-bromophenyl)methyl]pyrrolidine could theoretically serve as a valuable building block for the synthesis of more complex molecular architectures. The bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The secondary amine of the pyrrolidine ring is also a key site for functionalization, enabling the construction of more elaborate heterocyclic systems. However, specific examples of its incorporation into the total synthesis of complex molecules are not prominently featured in available literature.
Utilization as a Reagent in Diverse Organic Transformations
Bromo-organic compounds are widely used as reagents and intermediates in organic synthesis. datapdf.com The presence of the 2-bromophenyl moiety suggests that this compound could be utilized in transformations where this group is key. For example, it could be a precursor for generating organometallic reagents (e.g., Grignard or organolithium reagents) via metal-halogen exchange, which could then be used in nucleophilic addition reactions. Furthermore, the entire molecule could act as a precursor in palladium-catalyzed reactions for synthesizing fused heterocyclic systems. Despite this potential, specific, well-documented uses of this compound as a key reagent in diverse organic transformations remain limited in scientific reports.
Chiral Auxiliary Applications in Asymmetric Synthesis
Chiral pyrrolidine derivatives are cornerstones of asymmetric synthesis, frequently employed as chiral auxiliaries to control the stereochemical outcome of reactions. These auxiliaries function by being temporarily attached to a substrate, directing the approach of a reagent to one face of the molecule, and are then cleaved for recovery.
Diastereocontrol through Auxiliary Incorporation
The principle of a chiral auxiliary is to induce diastereoselectivity in a reaction, allowing for the formation of one diastereomer in excess. The chiral center of the pyrrolidine in this compound could theoretically provide the steric hindrance necessary to direct reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder cycloadditions. The bulky 2-bromophenylmethyl group would play a crucial role in creating a biased chiral environment. However, there is a lack of specific studies or data tables demonstrating the diastereomeric excesses achieved using this particular compound as a chiral auxiliary.
Strategies for Auxiliary Removal and Recycling
A critical aspect of using a chiral auxiliary is its efficient removal from the product and potential for recycling, to be cost-effective and sustainable. Common methods for cleaving auxiliaries include hydrolysis (acidic or basic), reduction (e.g., with LiAlH₄ or NaBH₄), or oxidation, depending on the linkage to the substrate. While general principles for the removal of N-acyl or other pyrrolidine-based auxiliaries are well-established, no specific protocols or recycling strategies have been published for this compound.
Ligand Design and Coordination Chemistry
The nitrogen atom of the pyrrolidine ring and potential modifications make pyrrolidine derivatives excellent scaffolds for the design of chiral ligands for transition metal catalysis.
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography of 2-[(2-bromophenyl)methyl]pyrrolidine and Related Derivatives
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the crystallographic analysis of closely related bromophenyl and pyrrolidine-containing derivatives provides a robust framework for understanding its likely solid-state characteristics.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules such as this compound. For a chiral, non-centrosymmetric crystal, the anomalous dispersion of X-rays by the atoms allows for the differentiation between enantiomers. In a hypothetical crystallographic study of an enantiopure sample of this compound, the Flack parameter would be a critical value; a value close to zero would confirm the correct absolute stereochemistry, whereas a value approaching one would indicate that the inverted structure is correct. For related chiral pyrrolidine (B122466) derivatives, this technique has been successfully employed to assign the absolute configuration with a high degree of confidence. nih.gov
A representative table of crystallographic data, as would be expected from an SC-XRD experiment on a derivative, is presented below.
| Parameter | Hypothetical Value for a Derivative |
| Chemical Formula | C₁₁H₁₄BrN |
| Formula Weight | 240.14 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 13.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1167.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.365 |
| Flack Parameter | 0.02(3) |
Density Functional Theory (DFT) calculations are frequently employed to complement experimental crystallographic data. By optimizing the molecular geometry of this compound in silico, researchers can compare the computationally derived bond lengths, bond angles, and dihedral angles with those obtained from X-ray diffraction. christuniversity.inmdpi.com Such studies can provide insight into the most stable conformation of the molecule in the gas phase versus the solid state. Furthermore, computational methods can be used to calculate the energies of different possible intermolecular interactions, helping to rationalize the observed crystal packing. nsf.gov The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can also provide information about the molecule's electronic properties and reactivity. researchgate.net
Advanced Spectroscopic Techniques for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural characterization of this compound in solution. core.ac.uk While standard ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, more advanced techniques are required to establish stereochemistry and detailed connectivity.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the pyrrolidine ring and the methylene (B1212753) bridge. The chemical shifts and coupling patterns of the pyrrolidine protons would be particularly informative about the ring's conformation in solution. docbrown.info
¹³C NMR: The carbon NMR spectrum would display the expected number of signals corresponding to the unique carbon environments in the molecule. The chemical shift of the carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the assignment of protons that are directly bonded to each other. This would be crucial for tracing the connectivity within the pyrrolidine ring and the attachment of the (2-bromophenyl)methyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, enabling the unambiguous assignment of the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the stereochemistry. They reveal through-space correlations between protons that are in close proximity. For this compound, NOE/ROE correlations between the protons of the (2-bromophenyl)methyl group and specific protons on the pyrrolidine ring would help to define the relative stereochemistry and the preferred conformation around the C2-C(methylene) bond. frontiersin.org
A hypothetical table of ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on typical values for similar structural motifs.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Pyrrolidine-NH | 2.5 (broad s) | - |
| Pyrrolidine-CH ₂ (α to NH) | 3.1 (m), 2.8 (m) | 47.0 |
| Pyrrolidine-CH (at C2) | 3.3 (m) | 60.5 |
| Pyrrolidine-CH ₂ (β to NH) | 1.9 (m), 1.6 (m) | 25.8 |
| Pyrrolidine-CH ₂ (γ to NH) | 2.1 (m), 1.8 (m) | 30.1 |
| -C H₂- (methylene bridge) | 2.9 (dd), 2.6 (dd) | 40.2 |
| Bromophenyl-C H (ortho to CH₂) | 7.5 (d) | 133.0 |
| Bromophenyl-C H (meta to CH₂) | 7.1 (t) | 128.5 |
| Bromophenyl-C H (para to CH₂) | 7.3 (t) | 130.0 |
| Bromophenyl-C H (ortho to Br) | 7.6 (d) | 127.8 |
| Bromophenyl-C (ipso to CH₂) | - | 140.5 |
| Bromophenyl-C (ipso to Br) | - | 123.0 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for probing the molecular structure of this compound. By analyzing the vibrational modes of its constituent bonds and functional groups, a characteristic spectral fingerprint is obtained. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be constructed based on the known characteristic frequencies of its structural components: the pyrrolidine ring and the 2-bromophenyl group.
The pyrrolidine ring , a five-membered saturated heterocycle, exhibits several characteristic vibrational modes. The N-H stretching vibration of the secondary amine is a key diagnostic feature, typically appearing as a moderate to weak band in the infrared spectrum in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene (CH₂) groups in the ring are expected in the 2850-2960 cm⁻¹ region. Furthermore, C-N stretching vibrations can be observed in the 1250-1020 cm⁻¹ range. The deformation or bending modes of the CH₂ groups within the ring usually appear around 1450 cm⁻¹.
The 2-bromophenyl group contributes its own set of characteristic vibrations. Aromatic C-H stretching vibrations are anticipated to produce bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (ortho-disubstitution in this case) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be useful for structural confirmation. A crucial vibration for this compound is the C-Br stretch, which is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.
The spectrum of this compound would therefore be a composite of these individual group frequencies, with potential shifts due to the electronic and steric interactions between the two main structural moieties.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Pyrrolidine | 3300-3500 |
| Aromatic C-H Stretch | 2-Bromophenyl | >3000 |
| Aliphatic C-H Stretch | Pyrrolidine & Methylene Bridge | 2850-2960 |
| C=C Stretch | 2-Bromophenyl | 1450-1600 |
| CH₂ Bending | Pyrrolidine | ~1450 |
| C-N Stretch | Pyrrolidine | 1020-1250 |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an essential technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₄BrN), the molecular weight can be calculated, and its fragmentation behavior can be predicted based on the principles of mass spectral fragmentation.
The presence of a bromine atom is a key feature that significantly influences the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, where two peaks of nearly equal intensity are observed, separated by two mass-to-charge units (m/z). The monoisotopic mass of this compound is approximately 239.03 Da for the ⁷⁹Br isotope and 241.03 Da for the ⁸¹Br isotope.
Upon ionization in the mass spectrometer, the molecular ion is formed, which can then undergo various fragmentation pathways. The fragmentation of this compound is expected to be directed by the cleavage of bonds at positions alpha to the nitrogen atom of the pyrrolidine ring and by the cleavage of the bond connecting the methylene bridge to the bromophenyl ring.
A primary fragmentation pathway would likely involve the cleavage of the C-C bond between the methylene bridge and the pyrrolidine ring (alpha-cleavage). This would lead to the formation of a stable pyrrolidinium-containing cation. Another significant fragmentation would be the cleavage of the benzylic C-C bond, which would result in the formation of a bromotropylium ion, a common and stable fragment for benzyl-substituted compounds. The loss of the bromine atom is also a possible fragmentation pathway.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 239/241 | Molecular Ion [M]⁺ |
| 170/172 | [M - C₄H₈N]⁺ (Loss of pyrrolidine radical) |
| 159 | [M - Br]⁺ (Loss of bromine radical) |
| 91 | Tropylium ion (from rearrangement of benzyl (B1604629) fragment) |
| 84 | [C₅H₁₀N]⁺ (Pyrrolidinemethyl cation) |
This detailed spectroscopic and spectrometric analysis, while predictive, provides a solid foundation for the structural characterization of this compound.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of chemical systems. DFT calculations allow for the detailed exploration of various molecular properties of 2-[(2-bromophenyl)methyl]pyrrolidine, from its fundamental electronic makeup to its potential for chemical interactions.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the lowest energy orbital available to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine (B122466) ring and the bromine atom, while the LUMO would likely be distributed over the aromatic bromophenyl ring. DFT calculations can precisely map the spatial distribution of these orbitals and quantify their energy levels.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. This method is particularly useful for quantifying electronic delocalization and hyperconjugative interactions, where electron density is shared between filled bonding or lone pair orbitals and adjacent empty antibonding orbitals.
In this compound, NBO analysis could reveal hyperconjugative interactions between the C-H bonds of the pyrrolidine ring and the antibonding orbitals of the C-N or C-C bonds, contributing to the molecule's conformational stability. Furthermore, it can elucidate the nature of the C-Br bond and the lone pair delocalization from the nitrogen and bromine atoms.
| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |
|---|---|---|
| LP (N) | σ(C-C) | 2.5 |
| σ (C-H) | σ(C-N) | 1.8 |
| LP (Br) | π*(C-C)aromatic | 0.9 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to attack by electrophiles. Conversely, regions of positive potential (blue) are electron-poor and are attractive sites for nucleophiles.
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyrrolidine ring and the bromine atom, indicating their nucleophilic character. The hydrogen atoms of the pyrrolidine ring and the aromatic ring would exhibit positive potential, highlighting their electrophilic nature.
Reactivity Descriptors (e.g., Fukui Functions, Parr Functions) for Site Selectivity
To quantify the reactivity of different atomic sites within a molecule, DFT provides a set of reactivity descriptors. Fukui functions, for instance, describe the change in electron density at a specific point in the molecule upon the addition or removal of an electron. wikipedia.orgscm.com This allows for the precise identification of the most nucleophilic (prone to electrophilic attack) and electrophilic (prone to nucleophilic attack) sites. Parr functions offer a similar, more recent approach to characterizing local reactivity.
For this compound, the condensed Fukui functions would likely indicate that the nitrogen atom is a primary site for electrophilic attack, while certain carbon atoms on the bromophenyl ring would be more susceptible to nucleophilic attack.
| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |
|---|---|---|
| N (pyrrolidine) | 0.05 | 0.25 |
| C (ipso-Br) | 0.18 | 0.03 |
| C (ortho to CH2) | 0.12 | 0.08 |
Molecular Modeling and Simulations
While DFT calculations provide a static picture of a molecule, molecular modeling and simulations allow for the exploration of its dynamic behavior. Techniques like molecular dynamics (MD) can simulate the movement of atoms and molecules over time, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules.
For this compound, MD simulations could be employed to study the conformational landscape of the pyrrolidine ring, which can adopt various puckered conformations. These simulations could also model the interaction of the compound with other molecules, which is crucial for understanding its behavior in a larger chemical or biological context. The insights gained from such simulations are valuable for predicting the compound's physical properties and potential applications.
Conformational Analysis and Pyrrolidine Ring Pseudorotation Studies
The three-dimensional structure of this compound is not static. The pyrrolidine ring, a five-membered saturated heterocycle, is non-planar and exhibits a phenomenon known as pseudorotation. nih.gov This flexibility allows the ring to adopt various low-energy conformations, typically described as envelope (E) or twist (T) forms. The substituents on the pyrrolidine ring influence the preferred conformation. In the case of this compound, the bulky (2-bromophenyl)methyl group at the C2 position plays a significant role in dictating the conformational landscape.
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are employed to explore the potential energy surface of the molecule and identify the most stable conformers. These calculations can predict the relative energies of different envelope and twist conformations, as well as the energy barriers for interconversion between them. For substituted prolines, which share the pyrrolidine core, the ring pucker is often controlled by the nature of the substituents, with two common conformations being Cγ-exo and Cγ-endo envelope forms. nih.gov
Table 1: Illustrative Conformational Analysis Data for a Substituted Pyrrolidine
| Conformer | Dihedral Angle (N1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Cγ-exo | -35.2° | 0.00 | 65.8 |
| Cγ-endo | +34.8° | 0.52 | 34.2 |
This table is illustrative and represents typical data obtained from conformational analysis of a substituted pyrrolidine. The exact values for this compound would require specific computational studies.
In Silico Ligand-Target Interactions: Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. frontiersin.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, which is a scaffold found in compounds with potential biological activity, docking studies can elucidate how it might interact with various protein targets. chemicalbook.com
The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. These scoring functions estimate the free energy of binding, taking into account factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. frontiersin.org
Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy with higher accuracy. scispace.com These calculations provide a more detailed breakdown of the energetic contributions to binding.
Table 2: Example of Molecular Docking and Binding Energy Calculation Results
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -8.5 |
| Calculated Binding Free Energy (ΔG_bind, kcal/mol) | -45.7 |
| Key Interacting Residues | Tyr123, Phe256, Arg301 |
| Types of Interactions | Hydrogen bond, π-π stacking, hydrophobic |
This table provides an example of the kind of data generated from molecular docking and binding energy calculations for a ligand like this compound with a hypothetical protein target.
Development and Validation of Predictive Affinity Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are developed using a set of compounds with known activities and can then be used to predict the activity of new, untested compounds. For a series of derivatives of this compound, a QSAR model could be developed to predict their binding affinity for a specific target.
The development of a QSAR model involves calculating a variety of molecular descriptors for each compound, such as physicochemical properties, topological indices, and 3D descriptors. Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are then used to build the predictive model. The validity and predictive power of the model are assessed using internal and external validation techniques. nih.gov Such models are valuable tools for prioritizing compounds for synthesis and biological testing.
Theoretical Investigations of Reaction Pathways and Mechanisms
Computational chemistry is also a powerful tool for studying the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experiments alone.
Energetic Profiles of Synthetic Transformations
Theoretical calculations can be used to map out the entire energy landscape of a chemical reaction, including the structures and energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies, which are key to understanding reaction rates and feasibility. For the synthesis of this compound, computational studies can help in optimizing reaction conditions and exploring alternative synthetic routes. beilstein-journals.orgnih.gov
For instance, DFT calculations can be employed to model the reaction pathway of a key step in the synthesis, such as a cyclization or a substitution reaction. organic-chemistry.org By comparing the energetic profiles of different possible pathways, the most likely mechanism can be identified.
Table 3: Illustrative Energetic Data for a Synthetic Step
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +12.5 |
| Products | -20.1 |
This table is a hypothetical representation of the relative energies of species along a reaction coordinate for a step in the synthesis of a pyrrolidine derivative.
Rationalization of Stereoselectivity
Many synthetic methods for preparing substituted pyrrolidines are stereoselective, meaning they preferentially form one stereoisomer over another. mdpi.comnih.gov Computational chemistry can provide a detailed understanding of the origins of this stereoselectivity. By calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to predict which product will be favored.
For the synthesis of this compound, if a chiral center is introduced, theoretical models can be used to rationalize the observed diastereoselectivity or enantioselectivity. umich.edu These models can take into account steric and electronic effects in the transition states, as well as the influence of catalysts or chiral auxiliaries. This understanding is crucial for the development of highly efficient and selective synthetic methods.
Biological Activity Mechanisms and Structure Activity Relationships Sar
Molecular Target Interactions
The pyrrolidine (B122466) ring is a five-membered nitrogen heterocycle that serves as a foundational scaffold in numerous biologically active compounds and approved drugs. nih.govpharmablock.com Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of pharmacophore space, which is advantageous for optimizing interactions with biological targets. nih.gov The compound 2-[(2-bromophenyl)methyl]pyrrolidine incorporates this versatile ring system linked to a substituted benzyl (B1604629) group.
Cyclophilin Family (Cyclophilin A, B, D) Inhibition Mechanisms
Cyclophilins are a family of proteins with peptidyl-prolyl isomerase activity involved in protein folding and various cellular processes. While the pyrrolidine scaffold is a key component of the amino acid proline, a primary constituent of peptides that interact with cyclophilins, specific studies documenting the direct inhibitory activity of this compound against any member of the cyclophilin family are not prominently available in the reviewed scientific literature.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition
Dihydrofolate reductase is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a target for various antimicrobial and anticancer drugs. Although many heterocyclic compounds serve as DHFR inhibitors, there is no direct evidence in the existing literature to suggest that this compound functions as an inhibitor of this enzyme.
Interaction with Amino Acid Transporters
The pyrrolidine scaffold is a key structural feature in the development of inhibitors for solute carrier (SLC) transporters. nih.gov Specifically, derivatives of hydroxy-L-proline, which features a pyrrolidine ring, have been synthesized and identified as selective, high-affinity inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). nih.gov47.251.13 These transporters are implicated in numerous diseases, including cancer and neurological disorders. nih.gov The structural similarity of this compound to these active scaffolds suggests its potential as a candidate for investigation against this class of transporters, though direct interaction studies have not been reported.
Other Identified Protein and Enzyme Binding Modalities
The this compound moiety serves as a valuable building block or starting material in the synthesis of molecules targeting other significant protein classes. Notably, (S)-2-(2-bromophenyl)pyrrolidine is a key intermediate in the preparation of N-(phenylsulfonyl)benzamides, which have been developed as inhibitors of the protein-protein interaction between Bcl-2 and Bcl-X. chemicalbook.com These proteins are central regulators of apoptosis (programmed cell death), and their inhibition is a key strategy in cancer therapy. chemicalbook.com The compound has also been utilized in the synthesis of inhibitors for amyloid-β peptide (Aβ)-binding alcohol dehydrogenase (ABAD), a target relevant to Alzheimer's disease. chemicalbook.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds. For molecules containing the pyrrolidine scaffold, SAR investigations have revealed critical insights into how chemical modifications influence biological activity. nih.gov
Impact of Substituent Modifications on Biological Potency
The biological activity of pyrrolidine-based compounds is highly dependent on the nature and position of substituents on both the pyrrolidine ring and its appended groups. nih.gov The pyrrolidine ring itself is not merely a passive linker but an active contributor to the molecule's stereochemistry and binding profile. nih.govresearchgate.net
Key findings from SAR studies on analogous pyrrolidine structures include:
Substitution on the Pyrrolidine Ring: The basicity of the pyrrolidine nitrogen can be modulated by substituents on the ring, which in turn affects its interaction with biological targets. nih.gov In a series of pyrrolidine sulfonamides designed as Glycine Transporter 1 (GlyT1) inhibitors, introducing fluorophenyl groups at the 3-position of the pyrrolidine ring led to improved potency and a better efflux ratio profile, indicating less susceptibility to being removed from the brain by transporters like P-glycoprotein. nih.gov
Substitution on the Phenyl Ring: Modifications to the phenyl ring can drastically alter biological activity. nih.govnih.gov For the GlyT1 inhibitor series, meta-substituted derivatives on the benzoyl group generally showed improved biological activity compared to other substitution patterns. nih.gov
Stereochemistry: The stereogenicity of the carbon atoms in the pyrrolidine ring is a critical feature, as different stereoisomers can exhibit vastly different biological profiles due to the specific three-dimensional requirements of protein binding sites. researchgate.net
The following interactive table summarizes SAR data from a study on pyrrolidine-based GlyT1 inhibitors, illustrating the impact of substituent modifications on potency (Kᵢ) and the P-glycoprotein efflux ratio (ER). nih.gov
| Compound | R¹ (on Pyrrolidine) | R² (on Benzoyl) | GlyT1 Kᵢ (µM) | Efflux Ratio (ER) |
| 23a | 3-(4-Fluorophenyl) | 1-Methyl-1H-imidazol-5-yl | 0.198 | 8.7 |
| 23d | 3-(4-Fluorophenyl) | 3-Aminophenyl | 0.046 | 1.8 |
| 23g | 3-(4-Fluorophenyl) | 3-(Methylamino)phenyl | 0.015 | 1.8 |
| 23k | 3-(4-Fluorophenyl) | 3-(Dimethylamino)phenyl | 0.011 | 2.5 |
| 23t | 3-(4-Fluorophenyl) | 2,3-Dihydro-1H-inden-5-yl | 0.001 | 1.5 |
| 23b | 3-Phenyl | 1-Methyl-1H-imidazol-5-yl | 0.448 | >10 |
| 23f | 3-Phenyl | 3-Aminophenyl | 0.040 | 1.9 |
This data demonstrates that strategic modifications, such as adding small amine substituents at the meta-position of the phenyl ring (23d, 23g, 23k) or using a rigid indanyl group (23t), can significantly enhance potency and improve pharmacokinetic properties compared to the reference compound (23a). nih.gov Furthermore, the presence of a fluorine atom on the phenyl group attached to the pyrrolidine ring (R¹) consistently results in more potent compounds compared to an unsubstituted phenyl ring (e.g., compare 23a vs. 23b and 23d vs. 23f). nih.gov
Stereochemical Influence on Molecular Recognition and Binding Modes
The stereochemistry of the pyrrolidine ring and the chiral center at the point of attachment of the (2-bromophenyl)methyl group play a pivotal role in molecular recognition and binding. While specific binding studies on this compound are not extensively documented in publicly available literature, general principles of stereochemistry in drug-receptor interactions can be applied. It is widely recognized that enantiomers of a chiral drug can exhibit significantly different pharmacological activities.
For instance, in related N-substituted benzimidazole (B57391) derivatives acting as potent ligands, a distinct difference in activity between enantiomers has been observed, with the R-isomer being significantly more potent than the S-enantiomer. nih.gov This highlights the stereospecific nature of receptor binding. Similarly, for a series of chiral pyridazin-3(2H)-ones, N-formyl peptide receptors (FPRs) exhibited a preference for the R-(−)-enantiomers. nih.gov
The differential binding affinity of stereoisomers is a direct consequence of the three-dimensional arrangement of atoms, which must complement the topography of the binding site on a biological target, such as a receptor or enzyme. The precise orientation of the 2-bromophenyl group and the pyrrolidine nitrogen in one enantiomer may allow for optimal interactions (e.g., hydrophobic, hydrogen bonding, or van der Waals forces) with the target, leading to a stable and biologically active complex. In contrast, the other enantiomer may not fit as effectively, resulting in weaker binding and diminished or even different biological activity. Molecular modeling studies on other chiral molecules have demonstrated that enantiomers can adopt different binding poses within a receptor, leading to varied biological responses. nih.govmdpi.com
Elucidation of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrrolidine derivatives, several key pharmacophoric elements contribute to their biological activity.
The pyrrolidine ring itself serves as a crucial scaffold, providing a rigid framework that correctly orients the substituent groups for interaction with a biological target. The nitrogen atom within the pyrrolidine ring is a key feature, often acting as a proton acceptor or participating in hydrogen bonding, which is essential for anchoring the molecule to the active site of a receptor or enzyme.
The (2-bromophenyl)methyl group is another critical component of the pharmacophore. The phenyl ring can engage in hydrophobic interactions or pi-stacking with aromatic residues in the binding pocket of a target protein. The bromine atom, being an electron-withdrawing group, can influence the electronic properties of the phenyl ring and may also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and selectivity. The position of the bromine atom on the phenyl ring is also a determining factor in the molecule's activity.
Structure-activity relationship (SAR) studies on various pyrrolidine derivatives have consistently highlighted the importance of these elements. For example, in a series of N-benzylpyrrolidine derivatives, substitutions on the phenyl ring were found to significantly impact their biological activity. nih.gov Similarly, research on other halogenated compounds has shown that the presence and position of a halogen atom can profoundly affect antimicrobial activity. researchgate.netmdpi.com
Mechanistic Investigations of Cellular Processes
The biological effects of this compound are manifested through its interaction with and modulation of fundamental cellular processes.
Modulation of Cell Division Pathways
Certain chemical compounds can interfere with different phases of the cell cycle (G1, S, G2, and M phases), leading to cell cycle arrest and, in some cases, apoptosis (programmed cell death). For instance, some novel 2-phenylacrylonitrile (B1297842) derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle by inhibiting tubulin polymerization. nih.gov The pyrrolidine scaffold is a common feature in many compounds investigated for their anticancer properties, suggesting that derivatives of this class could potentially influence cell division pathways.
The mechanism by which such compounds might act often involves the inhibition of key regulatory proteins of the cell cycle, such as cyclin-dependent kinases (CDKs) or other associated proteins. However, without specific experimental data for this compound, its precise impact on cell division pathways remains speculative.
Antimicrobial Action Mechanisms
The antimicrobial properties of various chemical compounds, including those containing halogen atoms and pyrrolidine scaffolds, have been a subject of extensive research. Halogenated compounds, in particular, are known to exhibit significant antimicrobial activity. researchgate.net The mechanisms by which these compounds exert their effects can be multifaceted.
One common mechanism of antimicrobial action is the disruption of the bacterial cell membrane. The lipophilic nature of the bromophenyl group in this compound could facilitate its insertion into the lipid bilayer of bacterial membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Another potential mechanism involves the inhibition of essential bacterial enzymes. The compound could bind to the active site of enzymes crucial for bacterial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis, thereby inhibiting their function. For example, some halogenated phenylboronic acids have demonstrated antibacterial and antibiofilm activity against pathogenic Vibrio species. nih.gov
Future Directions and Research Opportunities
Development of Novel and Efficient Synthetic Routes
Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access enantiomerically pure 2-[(2-bromophenyl)methyl]pyrrolidine. While methods for the synthesis of 2-arylmethyl-pyrrolidines exist, there is room for improvement in terms of atom economy, step efficiency, and the use of environmentally benign reagents.
One promising avenue is the advancement of catalytic asymmetric methods. For instance, the enantioselective palladium-catalyzed carboamination of alkenes has been shown to be effective for the synthesis of 2-(arylmethyl)pyrrolidines. nih.gov Future work could optimize this reaction specifically for the 2-bromophenyl substrate, exploring a wider range of chiral ligands and reaction conditions to enhance enantioselectivity and yield. Biocatalytic approaches, such as the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, also present a green and highly selective alternative that warrants further investigation. acs.orgnih.gov
Furthermore, the development of novel synthetic strategies that allow for the late-stage introduction of the 2-bromophenylmethyl moiety onto a pre-functionalized pyrrolidine (B122466) ring could provide rapid access to a diverse range of analogs for structure-activity relationship (SAR) studies. nih.gov The exploration of domino reactions that construct the pyrrolidine ring and install the desired substituents in a single synthetic operation would also be a significant advancement. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Areas |
| Catalytic Asymmetric Carboamination | High enantioselectivity, access to diverse analogs | Ligand development, optimization for brominated substrates |
| Biocatalysis (e.g., Transaminases) | High stereoselectivity, green chemistry | Enzyme screening and engineering, substrate scope expansion |
| Late-Stage Functionalization | Rapid library synthesis, SAR studies | Development of novel C-H activation or cross-coupling methods |
| Domino Reactions | Increased efficiency, reduced waste | Catalyst design, exploration of novel reaction cascades |
Exploration of New Catalytic and Chiral Auxiliary Applications
The chiral nature of this compound makes it an attractive candidate for applications in asymmetric catalysis, either as a chiral ligand for metal catalysts or as an organocatalyst itself. The pyrrolidine scaffold is a well-established motif in successful organocatalysts, and the introduction of the 2-bromophenylmethyl group could offer unique steric and electronic properties. mdpi.comunibo.it
Future research should explore the synthesis of novel ligands derived from this compound for a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The bromine atom provides a handle for further functionalization, allowing for the creation of bidentate or polydentate ligands with tunable properties. researchgate.net
Moreover, the potential of this compound and its derivatives as chiral auxiliaries in asymmetric synthesis is an area ripe for exploration. Chiral auxiliaries temporarily attach to a substrate to direct the stereochemical outcome of a reaction. researchgate.net The development of auxiliaries based on this scaffold could provide new tools for the stereocontrolled synthesis of complex molecules.
| Application Area | Potential Role of this compound | Future Research Focus |
| Asymmetric Catalysis | Chiral ligand for metal catalysts, organocatalyst | Synthesis of ligand libraries, screening in various reactions |
| Chiral Auxiliary | Stereodirecting group in asymmetric synthesis | Development of efficient attachment and cleavage protocols |
Advanced Computational Modeling for Predictive Property and Activity Determination
In silico methods are becoming increasingly indispensable in chemical research for predicting molecular properties and biological activities, thereby guiding experimental efforts. nih.govnih.gov For this compound, advanced computational modeling can provide valuable insights into its conformational preferences, electronic properties, and potential interactions with biological targets.
Future research should employ quantum mechanical methods, such as Density Functional Theory (DFT), to perform detailed conformational analyses and calculate key molecular descriptors. nih.gov This information is crucial for understanding its reactivity and for designing derivatives with optimized properties.
Furthermore, molecular docking and molecular dynamics simulations can be utilized to predict the binding modes and affinities of this compound derivatives to various biological targets. amazonaws.comresearchgate.netnih.gov These computational screening approaches can help to identify potential therapeutic applications and prioritize compounds for synthesis and biological evaluation. The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through in silico models will also be essential for the early-stage assessment of the drug-like potential of its derivatives. researchgate.netmdpi.comscispace.com
| Computational Method | Predicted Properties/Activities | Impact on Research |
| Quantum Mechanics (DFT) | Conformational analysis, electronic properties, reactivity | Rational design of derivatives and catalysts |
| Molecular Docking/Dynamics | Binding modes, affinities to biological targets | Target identification, lead optimization |
| QSAR/ADME Modeling | Biological activity, pharmacokinetic properties | Prioritization of compounds for synthesis, early safety assessment |
Deeper Elucidation of Molecular Mechanisms in Biological Systems
Given the prevalence of the pyrrolidine motif in biologically active compounds, a deeper understanding of the molecular mechanisms through which this compound and its derivatives exert their effects is a critical area for future research. nih.govsmolecule.com The bromophenyl substituent provides a unique feature that can influence its interactions with biological macromolecules.
Future investigations should focus on identifying the specific protein targets of its biologically active derivatives. nih.gov This can be achieved through a combination of computational predictions and experimental techniques such as chemical proteomics and genetic interaction studies. Once targets are identified, detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, can be employed to visualize the binding interactions at the atomic level.
Understanding the structure-activity relationships (SAR) will also be crucial. mdpi.commdpi.com By systematically modifying the structure of this compound and evaluating the effects on biological activity, researchers can build a comprehensive picture of the key molecular features required for a desired therapeutic effect. This knowledge will be instrumental in the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The biosynthesis of benzylpyrrolidine precursors in natural products could also provide inspiration for understanding its metabolic pathways and potential biological functions. nih.gov
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and sealed goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods or local exhaust to maintain airborne concentrations below 1 ppm .
- Storage : In airtight containers under inert gas (N2), away from oxidizers and moisture .
- Emergency Protocols : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
How can researchers evaluate the potential of this compound as a ligand in transition metal-catalyzed cross-coupling reactions?
Advanced Research Question
Methodology :
- Ligand Screening : Test with Pd(0)/Pd(II) or Ni(II) complexes in model reactions (e.g., Suzuki-Miyaura coupling).
- Kinetic Studies : Monitor reaction rates via GC-MS or <sup>19</sup>F NMR (if fluorinated substrates are used) .
- Computational Modeling : DFT calculations to assess metal-ligand binding energies and steric effects .
- Benchmarking : Compare turnover numbers (TON) and selectivity against established ligands (e.g., PPh3) .
What methodologies are recommended for resolving contradictions in NMR data when impurities are detected in synthesized batches?
Advanced Research Question
- Chromatographic Purity Assessment : Use HPLC with a C18 column (MeCN/H2O gradient) to quantify impurities >0.1% .
- 2D NMR (COSY, HSQC) : Identify coupling networks and assign unexpected peaks to byproducts (e.g., dehalogenated species) .
- Recrystallization Optimization : Trial solvents like EtOAc/n-hexane to remove hydrophobic impurities .
- Elemental Analysis : Confirm Br content (calc. 33.6%) to detect halogen loss .
How should researchers design experiments to investigate the stereochemical outcomes of reactions involving this compound?
Advanced Research Question
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
- Dynamic Kinetic Resolution (DKR) : Employ asymmetric catalysts (e.g., Ru-BINAP) to study inversion pathways .
- X-ray Crystallography : Resolve crystal structures of intermediates to assign absolute configurations .
- Variable-Temperature NMR : Monitor coalescence of diastereotopic protons to assess rotational barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
